N-Methyl-4-propyl-4-heptanamine hydrochloride
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Overview
Description
Methyl(4-propylheptan-4-yl)azanium chloride is a chemical compound with the molecular formula C11H26ClN and a molecular weight of 207.784 g/mol. It is known for its unique structure, which includes a quaternary ammonium ion. This compound is utilized in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(4-propylheptan-4-yl)azanium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme can be represented as follows:
[ \text{R}_3\text{N} + \text{R’}\text{X} \rightarrow \text{R}_3\text{N}+\text{R’}\text{X}- ]
Where (\text{R}_3\text{N}) represents the tertiary amine and (\text{R’}\text{X}) represents the alkyl halide.
Industrial Production Methods
In industrial settings, the production of methyl(4-propylheptan-4-yl)azanium chloride involves large-scale quaternization reactions. These reactions are typically carried out in batch reactors or continuous flow reactors, depending on the desired production scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl(4-propylheptan-4-yl)azanium chloride undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium ion can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium ion itself is relatively stable, the alkyl chains can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and thiolate ions. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the alkyl chains.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the alkyl chains.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol, while oxidation with potassium permanganate could produce carboxylic acids.
Scientific Research Applications
Methyl(4-propylheptan-4-yl)azanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell biology studies to investigate the effects of quaternary ammonium compounds on cell membranes and transport processes.
Industry: The compound is used in the formulation of surfactants and detergents, where its quaternary ammonium ion imparts antimicrobial properties.
Mechanism of Action
The mechanism of action of methyl(4-propylheptan-4-yl)azanium chloride involves its interaction with biological membranes. The quaternary ammonium ion can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria and other microorganisms.
Comparison with Similar Compounds
Methyl(4-propylheptan-4-yl)azanium chloride can be compared with other quaternary ammonium compounds, such as:
Tetraethylammonium chloride: Similar in structure but with ethyl groups instead of the propyl and heptan groups.
Cetyltrimethylammonium chloride: Contains a longer alkyl chain, which imparts different solubility and antimicrobial properties.
Benzalkonium chloride: A well-known antimicrobial agent with a benzyl group attached to the quaternary ammonium ion.
The uniqueness of methyl(4-propylheptan-4-yl)azanium chloride lies in its specific alkyl chain structure, which provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
64467-44-3 |
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Molecular Formula |
C11H26ClN |
Molecular Weight |
207.78 g/mol |
IUPAC Name |
methyl(4-propylheptan-4-yl)azanium;chloride |
InChI |
InChI=1S/C11H25N.ClH/c1-5-8-11(12-4,9-6-2)10-7-3;/h12H,5-10H2,1-4H3;1H |
InChI Key |
YVIKUCATSFJPNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CCC)[NH2+]C.[Cl-] |
Origin of Product |
United States |
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